molecular formula C37H34N2O7S B3880442 ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3880442
M. Wt: 650.7 g/mol
InChI Key: WQDROCVLMKLGMD-MZFJOGFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: Functional groups such as methoxy and naphthalenyl groups are introduced through various substitution reactions.

    Esterification: The carboxylate group is formed by esterification reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds of this class are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines with different substituents. Examples may include:

  • ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-3-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34N2O7S/c1-6-45-36(41)33-22(2)38-37-39(34(33)25-15-17-28(42-3)31(20-25)44-5)35(40)32(47-37)19-23-14-16-29(30(18-23)43-4)46-21-26-12-9-11-24-10-7-8-13-27(24)26/h7-20,34H,6,21H2,1-5H3/b32-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDROCVLMKLGMD-MZFJOGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=CC6=CC=CC=C65)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC6=CC=CC=C65)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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